molecular formula C19H20F3N3O B14196610 N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide CAS No. 923024-65-1

N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide

Cat. No.: B14196610
CAS No.: 923024-65-1
M. Wt: 363.4 g/mol
InChI Key: BGTUOERCMAISNE-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of difluorophenyl and fluorophenyl groups attached to a piperazine ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Piperazine Intermediate: The synthesis begins with the preparation of a piperazine intermediate by reacting 4-fluoroaniline with ethylene glycol in the presence of a dehydrating agent.

    Coupling Reaction: The piperazine intermediate is then coupled with 2,4-difluorobenzoyl chloride under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorinated phenyl groups enhance its binding affinity and selectivity towards these targets. The piperazine ring plays a crucial role in stabilizing the compound’s conformation, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-(piperazin-1-yl)propanamide
  • N-(4-fluorophenyl)-2-[4-(5-propyl-2-pyrimidinyl)piperazino]acetamide

Uniqueness

N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide stands out due to its unique combination of difluorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

923024-65-1

Molecular Formula

C19H20F3N3O

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C19H20F3N3O/c20-14-1-4-16(5-2-14)25-11-9-24(10-12-25)8-7-19(26)23-18-6-3-15(21)13-17(18)22/h1-6,13H,7-12H2,(H,23,26)

InChI Key

BGTUOERCMAISNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)F

Origin of Product

United States

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